9-Methylpurine

Beschreibung

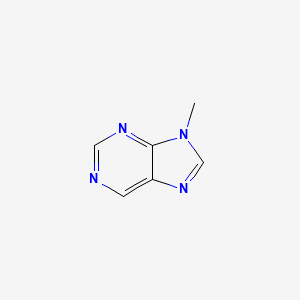

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-10-4-9-5-2-7-3-8-6(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZWCYZJGUYTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CN=CN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174372 | |

| Record name | 9H-Purine, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20427-22-9 | |

| Record name | 9-Methyl-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Purine, 9-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purine, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches

Regioselective Alkylation Strategies for N9 Position

The purine (B94841) core possesses two primary sites for alkylation: the N7 and N9 positions of the imidazole (B134444) ring. ub.edu Achieving regioselective alkylation at the N9 position is a frequent objective and a significant chemical challenge.

Direct alkylation of purines is a common method for synthesizing N9-substituted derivatives. Classical approaches often involve treating the purine with an alkylating agent, such as methyl iodide, in the presence of a base and a suitable solvent. ub.edu However, these methods can suffer from long reaction times and the formation of a mixture of N7 and N9 isomers. ub.edu

To overcome these limitations, modified procedures have been developed. The use of microwave irradiation, for instance, has been shown to significantly reduce reaction times and improve regioselectivity towards the N9 position by minimizing the formation of byproducts. ub.edu The choice of base and solvent is also critical. Studies have shown that using tetrabutylammonium (B224687) hydroxide (B78521) as a base can lead to better results compared to traditional bases like potassium hydroxide or DBU. ub.edu The Mitsunobu reaction, employing an alcohol under specific conditions, represents another pathway for N-alkylation, though it can require extended reaction times. ub.edumdpi.com

Table 1: Comparison of Methylation Conditions for 6-Chloropurine (B14466)

| Entry | Alkylating Agent | Base | Solvent | Conditions | N9-Yield (%) | N7-Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Methyl Iodide | DBU | Acetonitrile (B52724) | 48 h, rt | 12 | 8 | ub.edu |

| 2 | Methyl Iodide | KOH | Acetonitrile | 48 h, rt | <5 | <5 | ub.edu |

| 3 | Methyl Iodide | (Bu)₄NOH | Acetonitrile | 30 min, 50°C, MW | 95 | - | ub.edu |

| 4 | Methyl Bromide | (Bu)₄NOH | Acetonitrile | 30 min, 60°C, MW | 94 | - | ub.edu |

rt = room temperature; MW = microwave irradiation

The primary challenge in the alkylation of purines is controlling the reaction to favor the N9 isomer over the N7 isomer. The outcome of the reaction is governed by a delicate interplay of several factors, including electronic and steric effects. beilstein-journals.org

Generally, alkylation of purines leads to a mixture of N7- and N9-alkylated products, with the N9-alkyl isomer often being the major product. ub.edu However, the ratio of these isomers is highly dependent on the reaction conditions. Faster reactions, often facilitated by more reactive alkyl halides or microwave assistance, tend to exclusively yield N9-alkylpurines. ub.edu In contrast, reactions requiring longer times or higher temperatures often produce a mixture of both N7 and N9 isomers. ub.edu

Theoretical calculations have indicated that in some purine anions, the N7 position is intrinsically more nucleophilic than the N9 position. beilstein-journals.org However, experimental results often show a preference for N9 substitution. This discrepancy is explained by steric hindrance. Bulky substituents on the purine ring, particularly at the C6 position, can shield the N7 position, making the N9 position more accessible to the incoming electrophile. mdpi.combeilstein-journals.org Therefore, while electronic properties might favor the N7 position, steric effects can ultimately govern the regioselectivity of the reaction, directing alkylation to the N9 position. beilstein-journals.org

Direct Alkylation via Classical and Modified Reagents

Functional Group Interconversions and Derivatization

Once the 9-methylpurine core is established, a wide array of derivatives can be synthesized through functional group interconversions. These reactions typically involve the substitution of groups at other positions on the purine ring, most commonly at the C6 and C2 positions.

Halogenated 9-methylpurines are key intermediates in the synthesis of other derivatives. For example, 6-chloro-9-methyl-9H-purine is a common precursor. The synthesis of such compounds can be achieved through various methods. One approach involves the direct methylation of a halogenated purine, such as 2,6-dichloropurine (B15474) or 6-chloropurine, using the regioselective methods described previously. ub.eduasianpubs.org

Alternatively, a pre-existing this compound derivative can be halogenated. For instance, 9-methyl-purin-6-one can be converted to 6-chloro-9-methylpurine (B14120) by treatment with a chlorinating agent like phosphoryl chloride (POCl₃). ijrbat.in The introduction of other halogens, such as iodine, can also be accomplished. The synthesis of 6-iodo-9-methyl-9H-purine typically involves the iodination of 9-methyl-9H-purine using iodine and an oxidizing agent. These halogenated derivatives serve as versatile starting materials for nucleophilic substitution reactions. nih.gov

The halogen atom in compounds like 6-chloro-9-methylpurine is a good leaving group, readily displaced by various nucleophiles. This allows for the synthesis of a diverse range of aminated and phenoxy derivatives.

Aminated derivatives are prepared by reacting a halogenated this compound with ammonia (B1221849) or a primary or secondary amine. asianpubs.orgijrbat.in For example, 2,6-dichloro-9-methylpurine can be selectively aminated at the C6 position. asianpubs.org The synthesis of N-substituted amino derivatives, such as those coupled with amino acids, has also been reported, starting from 2-amino-6-chloro-9-methylpurine. ijrbat.in

Similarly, phenoxy derivatives can be synthesized by reacting a halogenated this compound with a substituted phenol (B47542) in the presence of a base. This nucleophilic aromatic substitution (SₙAr) reaction provides access to a variety of 9-methyl-6-phenoxypurine compounds. nih.gov

Table 2: Synthesis of 6-Substituted this compound Derivatives

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropurine | Morpholine, then Methyl Iodide/TBAOH | DMF, K₂CO₃; DCM | 2-Chloro-6-morpholino-9-methylpurine | High | asianpubs.org |

| 2-Amino-6-chloropurine (B14584) | Methyl Iodide, TBAOH | DCM | 2-Amino-6-chloro-9-methylpurine | - | ijrbat.in |

| 6-Chloropurine-9-riboside | (CH₃)₂CuLi | THF | 6-Methylpurine-9-riboside | 85 | tandfonline.com |

TBAOH = Tetrabutylammonium hydroxide; DCM = Dichloromethane; DMF = Dimethylformamide

The this compound scaffold is a key component in the synthesis of numerous nucleoside analogues, which are investigated for their potential biological activities. nih.govacs.org These analogues feature a modified "sugar" moiety attached to the N9 position of the purine.

The synthesis often involves the alkylation of a purine derivative with a suitably functionalized side chain. For example, 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxymethyl) purine derivatives have been synthesized by reacting 2-amino-6-chloropurine with propylene (B89431) carbonate or by other multi-step routes. nih.govacs.org These acyclic nucleoside analogues can then undergo further functionalization, such as halogenation or amination on the purine ring, to create a library of compounds for biological screening. nih.govacs.org The synthesis of nucleoside analogues containing a geminal difluorocyclopropane moiety has also been achieved through the alkylation of purine bases with a difluorocyclopropane-containing electrophile. tandfonline.com

Another strategy involves the palladium-catalyzed cross-coupling reaction of a 6-chloropurine nucleoside with an organozinc reagent, such as methylzinc bromide, to yield the corresponding 6-methylpurine (B14201) nucleoside. tandfonline.com This method provides a facile and high-yielding route to compounds like 9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-methylpurine. tandfonline.com

Synthesis of Aminated and Phenoxy this compound Derivatives

Catalytic Approaches in this compound and Analog Synthesis

The synthesis of this compound and its analogs has been significantly advanced through the development of catalytic methodologies. These approaches offer efficient and selective routes to modify the purine core, with palladium and iron catalysts playing pivotal roles in the formation of key carbon-carbon bonds.

Palladium-Mediated Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in purine chemistry has enabled the construction of a diverse array of substituted derivatives. Cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are instrumental in this regard.

In the context of synthesizing methylated purine analogs, palladium-catalyzed reactions have been effectively used. For instance, the synthesis of 2,6-dimethylpurine derivatives can be achieved from 9-substituted-2,6-dichloropurines. A notable method involves the use of trimethylaluminum (B3029685) as the methyl source in a palladium-catalyzed cross-coupling reaction. nih.gov This reaction proceeds to replace both chlorine atoms with methyl groups, affording the 2,6-dimethylated purine scaffold. The reaction of 9-benzyl-2,6-dichloropurine with trimethylaluminum in the presence of a palladium catalyst yielded 9-benzyl-2,6-dimethylpurine in good yield. nih.gov This methodology has also been successfully applied to protected purine nucleosides. nih.gov

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalopurines is a critical aspect. Studies have shown that in the case of 2,6-dihalopurines, the reaction with organoboronic acids, such as phenylboronic acid, selectively occurs at the C6 position. researchgate.net For example, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid under palladium catalysis yields 9-benzyl-2-chloro-6-phenylpurine with high selectivity. researchgate.net This inherent selectivity allows for the stepwise functionalization of the purine ring.

Furthermore, direct C-H activation and arylation of the purine ring, particularly at the C8 position, have been developed using palladium catalysts. nih.gov While not directly leading to this compound, these methods highlight the versatility of palladium catalysis in modifying the purine core.

| Substrate | Methylating Agent | Catalyst | Solvent | Temp. (°C) | Yield (%) | Product | Reference |

| 9-Benzyl-2,6-dichloropurine | Trimethylaluminum | Pd(PPh₃)₄ | THF | 65 | 73 | 9-Benzyl-2,6-dimethylpurine | nih.gov |

| 9-(Tetrahydropyran-2-yl)-2,6-dichloropurine | Trimethylaluminum | Pd(PPh₃)₄ | THF | 65 | 75 | 9-(Tetrahydropyran-2-yl)-2,6-dimethylpurine | nih.gov |

Iron-Catalyzed Approaches

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to palladium-based systems for certain cross-coupling reactions. mdpi.com In purine synthesis, iron catalysts have demonstrated unique reactivity and selectivity, particularly in reactions with Grignard reagents.

A significant application of iron catalysis is the regioselective methylation of dihalopurines. In contrast to the palladium-catalyzed reaction with phenylboronic acid that favors the C6 position, the iron-catalyzed cross-coupling of 6,8-dichloropurines with methylmagnesium chloride has been shown to proceed at the C8 position. avcr.czsci-hub.se

More specifically, for the synthesis of 6-methylpurine analogs, iron-catalyzed cross-coupling of 9-substituted-2,6-dichloropurines with methylmagnesium chloride has proven to be a highly efficient and regioselective method. nih.gov The reaction with one equivalent of the Grignard reagent selectively replaces the chlorine atom at the C6 position, leaving the C2-chloro substituent intact. nih.govsci-hub.se This provides a straightforward route to 2-chloro-6-methylpurine derivatives, which are valuable intermediates for further functionalization. For example, the reaction of 9-benzyl-2,6-dichloropurine with methylmagnesium chloride in the presence of tris(acetylacetonato)iron(III) (Fe(acac)₃) affords 9-benzyl-2-chloro-6-methylpurine in high yield. nih.gov This selectivity is a key advantage of the iron-catalyzed system in this context.

The use of iron catalysts provides a complementary approach to palladium, offering different regioselectivity and a more sustainable catalytic system for the synthesis of specific methylated purine analogs.

| Substrate | Methylating Agent | Catalyst | Solvent | Temp. (°C) | Yield (%) | Product | Reference |

| 9-Benzyl-2,6-dichloropurine | Methylmagnesium chloride | Fe(acac)₃ | THF/NMP | 25 | 89 | 9-Benzyl-2-chloro-6-methylpurine | nih.gov |

| 9-(Tetrahydropyran-2-yl)-2,6-dichloropurine | Methylmagnesium chloride | Fe(acac)₃ | THF/NMP | 25 | 87 | 9-(Tetrahydropyran-2-yl)-2-chloro-6-methylpurine | nih.gov |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions at Purine (B94841) Ring

The reactivity of the purine ring system in 9-methylpurine towards nucleophiles is a subject of significant interest, providing insights into the electronic properties of the heterocyclic core. The presence of the methyl group at the N-9 position precludes anion formation, allowing for a clearer study of the intrinsic reactivity of the neutral molecule in nucleophilic substitution reactions. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies have been instrumental in quantifying the reactivity of halogenated this compound derivatives. A notable investigation focused on the reactions of 2-chloro-, 6-chloro-, and 8-chloro-9-methylpurine with piperidine (B6355638) in an ethanol (B145695) solvent. nih.gov These reactions follow second-order kinetics, being first-order with respect to both the chloropurine and the piperidine nucleophile. nih.gov

The rate-determining step involves the initial attack of the nucleophile on the purine ring. nih.gov The consumption of two moles of piperidine per mole of chloropurine—one for the substitution and one to neutralize the resulting hydrochloric acid—is accounted for in the calculation of the second-order rate coefficients. nih.gov

Kinetic data for the reaction of chloro-9-methylpurines with piperidine in ethanol reveal distinct differences in reactivity based on the position of the chloro substituent. nih.gov At 40.0 °C, the 6-chloro isomer is the most reactive, followed by the 8-chloro isomer, with the 2-chloro derivative being significantly less reactive. nih.gov This order of reactivity is maintained across a broad range of temperatures. nih.gov

A comparative kinetic study involving the replacement of a trimethylammonio group by a hydroxide (B78521) ion showed that 9-methylpurin-6-yltrimethylammonium chloride is highly reactive, approaching the reactivity of the corresponding methylsulphonyl compound and being more reactive than 6-chloro-9-methylpurine (B14120). researchgate.net

Table 1: Second-Order Rate Coefficients and Arrhenius Parameters for the Reaction of Chloro-9-methylpurines with Piperidine in Ethanol

| Compound | Temperature (°C) | 10⁵ k (l. mole⁻¹ sec.⁻¹) | Activation Energy (E) (kcal. mole⁻¹) | Log A |

| 6-Chloro-9-methylpurine | 30.0 | 1.86 | 11.3 | 4.31 |

| 40.0 | 4.41 | |||

| 50.0 | 9.92 | |||

| 8-Chloro-9-methylpurine | 40.0 | 2.59 | 9.64 | 3.14 |

| 50.0 | 5.37 | |||

| 60.0 | 10.4 | |||

| 2-Chloro-9-methylpurine | 75.1 | 0.537 | 18.0 | 7.64 |

| 84.8 | 1.40 | |||

| 95.1 | 3.42 |

Data sourced from Barlin, G. B., & Chapman, N. B. (1965). nih.gov

Influence of Substituents on Reactivity Profiles

The position of a substituent on the purine ring profoundly influences the molecule's reactivity towards nucleophiles. In the case of chloro-9-methylpurines, the observed reactivity order (6-Cl > 8-Cl >> 2-Cl) highlights the differing electronic environments of the carbon atoms in the purine core. nih.gov The high reactivity of the 6-chloro position is followed closely by the 8-position, while the 2-position is substantially less susceptible to nucleophilic attack. nih.gov

The electron-withdrawing nature of a substituent is a key determinant of reactivity. For instance, dichlorination at the 2 and 6 positions significantly enhances the electron-withdrawing effects, thereby increasing the purine's reactivity toward nucleophilic substitution. researchgate.net The introduction of a trimethylammonio group, a positively charged substituent, renders the purine ring highly susceptible to nucleophilic attack by hydroxide ions, with reactivity being intermediate between that of the highly reactive methylsulphonyl analogues and the corresponding chloro derivatives. researchgate.net

The inductive effect of the 9-methyl group itself is considered to have a minor impact on the reaction rates at the 2- and 6-positions. However, it is expected to increase the electron density within the imidazole (B134444) ring, which may slightly decrease the reactivity of the 8-chloro position towards nucleophiles compared to an unsubstituted 8-chloropurine. nih.gov Conversely, in certain synthetic schemes, the methyl group at the 9-position is noted to provide steric and electronic modulation. nih.gov

Ring Transformations and Rearrangement Pathways

Under specific conditions, the purine ring of this compound can undergo significant structural changes, including ring-opening and rearrangement reactions. These transformations are often facilitated by changes in pH or by the introduction of specific reagents.

One of the most notable transformations is the opening of the imidazole ring. This compound has been observed to be highly labile in dilute aqueous alkali (e.g., 0.04 M aqueous NaOH) at room temperature. wur.nl This instability leads to the cleavage of the imidazole ring, yielding a formamidopyrimidine (Fapy) derivative. wur.nl This type of pyrimidine (B1678525) ring-opening is a known reaction for purines, particularly when the purine system is modified by N-alkylation. wur.nl

In strongly basic media, other transformations can occur. For instance, the reductive removal of substituted amino groups from positions on the purine ring has been demonstrated. The reduction of 6-methylamino-9-methylpurine and 6-dimethylamino-9-methylpurine with sodium in liquid ammonia (B1221849) yields this compound, indicating the cleavage of the C6-N bond. researchgate.net

Rearrangement reactions, such as the Dimroth rearrangement, are also documented for purine derivatives, although less specifically for the parent this compound. This reaction typically involves the isomerization of N-alkylated aminopurines. nih.govresearchgate.net For example, the rearrangement involves the addition of a hydroxide ion at the 2-position, followed by ring opening and subsequent ring closure to form an isomer. researchgate.net While detailed studies on this compound itself are scarce, an attempted conversion of a related pyrimidine derivative into 8-mercapto-3-methyl-2-purinone using carbon disulphide and pyridine (B92270) resulted in a rearranged product, 2-hydroxy-8-mercapto-9-methylpurine, which was confirmed by unambiguous synthesis. clockss.org This highlights the potential for rearrangement within the purine scaffold under certain synthetic conditions.

Photochemistry and Excited-State Dynamics

The interaction of this compound with ultraviolet (UV) light initiates a series of rapid photophysical events. These processes are critical for understanding the photostability and potential photochemical reactions of the purine chromophore.

Ultrafast Electronic Relaxation Mechanisms

Upon absorption of UV radiation (e.g., at 266 nm), this compound is primarily excited to the S₂(ππ) electronic state. wur.nlresearchgate.net Following this initial excitation, the molecule undergoes an extremely rapid, sub-picosecond internal conversion to the S₁(nπ) state. wur.nlresearchgate.netnih.gov This ultrafast transition, occurring on a timescale of approximately 150 to 300 femtoseconds, is a key feature of its excited-state dynamics. researchgate.netacs.org

The S₁(nπ) state is a "dark" state, meaning it has a low fluorescence quantum yield. clockss.org After population of this state, vibrational and conformational relaxation occurs over a period of a few to tens of picoseconds (e.g., 15 ± 5 ps in PBS). wur.nlacs.org This process involves the dissipation of excess vibrational energy to the surrounding solvent. wur.nl The accessibility of these nπ states is a crucial element controlling the excited-state dynamics of this compound. wur.nlresearchgate.net

Intersystem Crossing Pathways and Triplet State Formation

The vibrationally relaxed S₁(nπ) state serves as a critical gateway, or "doorway state," for the efficient population of the triplet manifold via intersystem crossing (ISC). wur.nlresearchgate.netclockss.org This process, where the molecule transitions from a singlet excited state to a triplet excited state (T₁(ππ)), occurs on a timescale of hundreds of picoseconds. wur.nlclockss.org In aqueous buffer, the characteristic lifetime for this intersystem crossing is approximately 600-645 ps. acs.org

The rate of intersystem crossing is influenced by the solvent environment. Experiments have shown an almost twofold increase in the ISC rate when moving from polar protic solvents to polar aprotic or nonpolar solvents. wur.nlresearchgate.net This suggests the presence of a solvent-dependent energy barrier that must be overcome to access the region where the singlet and triplet potential energy surfaces cross. wur.nlresearchgate.net Despite the relatively long lifetime of the S₁ state compared to other purine derivatives like adenine (B156593), the triplet quantum yield for this compound is high, with values around 0.88 reported in acetonitrile (B52724). clockss.org The populated triplet state is long-lived, with a lifetime exceeding 3 nanoseconds. acs.orgclockss.org

Table 2: Excited-State Decay Lifetimes for this compound in Aqueous Solution (PBS, pH 7.0)

| Process | Associated Lifetime (ps) | Description |

| Internal Conversion | 0.25 ± 0.05 | S₂(ππ) → S₁(nπ) |

| Vibrational/Conformational Relaxation | 15 ± 5 | Relaxation within the S₁(nπ) state |

| Intersystem Crossing | 600 ± 10 | S₁(nπ) → T₁(ππ) |

| Triplet State Decay | >3000 | Decay of the T₁(ππ) state |

Data sourced from Hoehn, S. J., et al. (2021) and Crespo-Hernández, C. E., et al. (2015). wur.nlacs.org

Solvent Effects on Photophysical Processes

The surrounding solvent environment plays a critical role in modulating the photophysical processes of this compound. The polarity, proticity, and hydrogen-bonding capabilities of the solvent can significantly influence the excited-state dynamics, including absorption and emission characteristics, fluorescence quantum yields, and non-radiative decay pathways. numberanalytics.comnih.gov

Studies investigating this compound in solvents of varying character—such as polar protic (aqueous buffer), polar aprotic (acetonitrile), and nonpolar (cyclohexane)—reveal distinct effects on its electronic transitions. acs.org While the main absorption maximum of this compound, located around 264 nm, does not shift appreciably with solvent changes, the shape and features of the absorption spectrum are affected. acs.orgacs.org Specifically, the flank sides of this absorption band exhibit a blue shift when moving from an aqueous buffer solution to acetonitrile and then to cyclohexane (B81311). acs.org Furthermore, an absorption tail near 295 nm, attributed to an nπ* electronic transition, is observable in acetonitrile and cyclohexane but disappears in aqueous solutions, suggesting the transition shifts to higher energies in the polar protic environment. acs.org

The emission spectrum of this compound is highly sensitive to the solvent. A systematic blue shift in the emission maximum is observed as the solvent polarity decreases, moving from approximately 387 nm in aqueous solution to 372 nm in acetonitrile, and further to around 370 nm in cyclohexane. acs.orgacs.org This solvatochromic shift is indicative of changes in the energy levels of the excited states due to solvent-solute interactions.

Table 1: Emission Properties of this compound in Various Solvents Use the interactive controls to explore the data.

| Solvent | Type | Emission Maximum (nm) |

|---|---|---|

| Aqueous Buffer (PBS) | Polar Protic | ~387 |

| Acetonitrile | Polar Aprotic | ~372 |

| Cyclohexane | Nonpolar | ~372 |

Data sourced from experimental findings. acs.org

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, also shows a clear dependence on the solvent. The yield is highest in aqueous solution and decreases in less polar environments. This suggests that non-radiative decay pathways become more competitive in aprotic and nonpolar solvents. acs.orgnih.gov

Table 2: Fluorescence Quantum Yield (ΦF) of this compound in Different Solvents Use the interactive controls to explore the data.

| Solvent | Fluorescence Quantum Yield (ΦF) x 10-3 |

|---|---|

| Aqueous Solution | 4.0 ± 0.3 |

| Acetonitrile | 2.4 ± 0.2 |

| Cyclohexane | 1.2 ± 0.2 |

Data sourced from experimental measurements. acs.orgnih.gov

Time-resolved transient absorption spectroscopy experiments provide deeper insight into the excited-state decay mechanisms. nih.gov Following photoexcitation, this compound undergoes an ultrafast conversion from the initially excited S₂(ππ) state to the ¹nπ state. acs.orgnih.gov This ¹nπ* state then acts as a crucial intermediate, or doorway state, for the efficient population of the triplet manifold via intersystem crossing (ISC). acs.orgresearchgate.net The rate of this intersystem crossing is markedly influenced by the solvent. nih.govresearchgate.net Experiments demonstrate an almost twofold increase in the ISC rate when transitioning from polar aprotic (acetonitrile) to nonpolar solvents (cyclohexane). acs.orgnih.gov This suggests the presence of a solvent-dependent energy barrier that must be overcome to reach the singlet-to-triplet crossing region. acs.orgresearchgate.net

Table 3: Globally Fitted Lifetimes from Transient Absorption Data for this compound Use the interactive controls to explore the data.

| Solvent | τ1 (ps) | τ2 (ps) | τ3 (ns) |

|---|---|---|---|

| Aqueous Buffer | 0.4 ± 0.1 | 350 ± 20 | >3 |

| Acetonitrile | 0.3 ± 0.1 | 220 ± 10 | >3 |

| Chloroform | 0.3 ± 0.1 | 130 ± 10 | >3 |

| Cyclohexane | 0.2 ± 0.1 | 120 ± 10 | >3 |

The lifetimes correspond to different decay processes observed in the excited state. τ2 is primarily associated with the intersystem crossing from the ¹nπ state. acs.org*

Theoretical investigations using time-dependent density functional theory (TD-DFT) with a polarizable continuum model support these experimental observations. acs.org Calculations performed for this compound in water, acetonitrile, chloroform, and cyclohexane show that the ¹nπ* transitions undergo a significant blue shift (up to 0.3 eV) relative to the gas phase as solvent polarity increases, while the ¹ππ* states show only a minor blue shift. acs.org This differential stabilization of the excited states by the solvent is consistent with the observed shifts in the absorption and emission spectra and governs the accessibility and dynamics of the key excited states involved in the photophysical decay cascade. acs.orgacs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Tautomerism

Quantum chemical calculations have been instrumental in elucidating the electronic structure, tautomeric preferences, and spectroscopic properties of 9-methylpurine. These computational approaches provide insights that are often difficult to obtain through experimental methods alone.

Ground-State Properties and Tautomeric Equilibria

Theoretical studies have investigated the ground-state properties of this compound, often in comparison to its parent compound, purine (B94841), which exhibits tautomerism between the N(7)H and N(9)H forms. acs.org For purine itself, the N(9)H tautomer is generally computed to be more stable in the gas phase. acs.orgnih.gov For instance, calculations at the MP2/6-31G*, CASSCF/ANO, and CASPT2/ANO levels of theory all indicate the N(9)H tautomer to be more stable by approximately 16.7-16.9 kJ/mol. acs.org The methylation at the N9 position in this compound effectively locks the molecule into a single tautomeric form, simplifying its study compared to the more complex equilibria present in unsubstituted purine. acs.org

Vertical and Adiabatic Excited-State Energies

The excited-state dynamics of this compound have been a key area of research, often involving calculations of vertical and adiabatic excitation energies to understand its photophysical behavior. acs.orgnih.gov Upon excitation, for instance at 266 nm, this compound primarily transitions to the S₂(ππ) state. acs.orgnih.gov This is followed by ultrafast internal conversion to the ¹nπ state, which then acts as a gateway for populating the triplet manifold. acs.orgnih.gov

Theoretical calculations, such as those at the MS-CASPT2//SA10-CASSCF(16,12)/ANO-L level, have been employed to determine the energies of the low-lying singlet excited states. acs.orgnih.gov For this compound, these calculations help to rationalize the experimental absorption and emission spectra. acs.org A deactivation mechanism has been proposed where, after vertical excitation to the S₂(ππ) state at 4.74 eV, the molecule relaxes towards a conical intersection with the S₁(nπ) state, located 4.48 eV adiabatically above the ground state. acs.orgnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Quantum chemical calculations are crucial for interpreting and predicting spectroscopic data for this compound.

NMR Spectra: While specific NMR chemical shift predictions for this compound are part of broader computational studies on purine derivatives, the general approach involves using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net Studies on related methylated purines have shown that combining experimental NMR relaxation data with quantum chemical calculations can provide detailed insights into molecular reorientation and dynamics in solution. acs.orgacs.org

Table 1: Calculated Vertical Excitation Energies, Oscillator Strengths, and Dipole Moments for Low-Lying Singlet Excited States of this compound Calculated at the MS-CASPT2//SA10-CASSCF(16,12)/ANO-L level of theory. nih.gov

| State | Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dipole Moment (μ) (Debye) |

| S₀ | 0.00 | - | - | 4.31 |

| S₁ (nπ) | 4.45 | 279 | 0.003 | 2.50 |

| S₂ (ππ) | 4.74 | 262 | 0.200 | 4.63 |

| S₃ (nπ) | 5.18 | 240 | 0.001 | 5.65 |

| S₄ (ππ) | 5.75 | 216 | 0.312 | 2.05 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a powerful lens to study the behavior of this compound at the atomic level, including its interactions with other molecules and its own dynamic properties.

Intermolecular Interactions (e.g., Stacking with Nucleobases, Hydration)

Stacking Interactions: The non-covalent stacking interactions of purine bases are fundamental to the structure of DNA and RNA. Molecular dynamics simulations have been used to study the free energy of association between methylated nucleobases, such as 9-methyladenine (B15306) (a derivative of this compound) and 1-methylthymine, in aqueous solution. acs.org These studies provide insights into the forces driving the formation of stacked structures. TD-DFT studies on π-stacked 9-methyladenine oligomers have shown that the spectroscopic states are delocalized over multiple bases, a key feature of DNA photophysics. rsc.org

Hydration: The interaction of this compound with water molecules is crucial for understanding its behavior in a biological context. Theoretical studies have compared molecular mechanics (MM) and quantum mechanics (QM) methods to calculate the interaction energies of monohydrated methylated bases, including this compound derivatives. scirp.org These calculations help to identify the preferential binding sites for water molecules and to quantify the strength of these interactions, which is essential for refining the force fields used in larger-scale molecular dynamics simulations. scirp.org

Conformational Analysis and Molecular Reorientation Dynamics

Conformational Analysis: Conformational analysis involves exploring the energetically favorable spatial arrangements of a molecule. iupac.org For a relatively rigid molecule like this compound, the conformational space is less complex than for flexible chains. However, computational methods can still provide detailed information about its three-dimensional structure. iupac.orgmdpi.com

Molecular Reorientation Dynamics: Nuclear Magnetic Resonance (NMR) relaxation data, when combined with quantum chemical calculations, can be a powerful tool to study the anisotropic reorientation of molecules in solution. acs.orgacs.org A study on this compound and its 7-methyl isomer in methanol (B129727) used ¹³C and ¹⁴N nuclear spin relaxation data alongside theoretical calculations to characterize their rotational dynamics. acs.org This approach allows for the determination of rotational diffusion tensors, providing a detailed picture of how the molecule tumbles and reorients in a liquid environment. Such studies are fundamental for interpreting NMR data and understanding the hydrodynamic properties of the molecule. acs.orgacs.org

Biological Interactions at the Molecular and Cellular Level in Vitro Investigations

Nucleic Acid Interactions and Perturbations

The introduction of a methyl group at the N9 position of the purine (B94841) ring system, creating 9-methylpurine, alters its electronic and steric properties, which in turn influences its interactions with DNA and RNA.

While this compound itself is a modified base, its fundamental structure is integral to more complex molecules like nucleosides that are incorporated into nucleic acids. The interactions of metal ions with this compound derivatives have been studied to understand their binding preferences within DNA. Research indicates that for derivatives like 2,9-dimethylpurine and 9-methyladenine (B15306), metal ion coordination is favored at the N7 position over the N1 position. researchgate.net This preference is influenced by substituents on the purine ring. researchgate.net The binding of molecules to nucleic acids can be driven by various forces, including electrostatic interactions with the phosphate (B84403) backbone and specific contacts with the nucleobases in either the major or minor grooves. frontiersin.orgmshamsi.com The structure of the nucleic acid itself, whether it's a standard duplex, a G-quadruplex, or an RNA:DNA hybrid, also dictates the nature of these binding interactions. nih.govnih.gov

Base stacking is a critical force stabilizing the structure of DNA and RNA. nih.gov It involves non-covalent interactions between the aromatic faces of adjacent bases. The introduction of a methyl group can modify these interactions. Theoretical studies on this compound and its derivatives show that the polarizability of the π-electron cloud is a key factor in stacking. pageplace.de Alkyl substituents generally increase polarizability and, consequently, stacking strength. pageplace.de

Computational analyses comparing the stacking properties of 8-oxo-9-methylguanine with unmodified 9-methylguanine (B1436491) found that while stabilization energies might be similar, the optimal geometric conformations for stacking are significantly different. researchgate.net This suggests that modified purines like this compound can alter the local structure of a nucleic acid helix. researchgate.net The energy of these stacking interactions is substantial, with dispersion and induction forces being the dominant contributors. nih.gov Studies quantifying these forces have found that purine-purine stacks are generally the most stable. nih.gov For instance, alkylation of adenine (B156593) to 3-methyladenine (B1666300) was found to significantly increase its stacking interaction energy with aromatic amino acids by 50-115%, a phenomenon relevant to how DNA repair enzymes recognize damaged bases. nih.gov

| Interacting Pair | Interaction Energy Component | Calculated Value (kcal/mol) | Key Finding |

|---|---|---|---|

| 9-Methylguanine : 9-Methylguanine | Stabilization Energy | Region-dependent (attraction vs. repulsion) | Standard guanine (B1146940) dimer shows major attraction in twist regions where its 8-oxo counterpart shows repulsion. researchgate.net |

| 8-Oxo-9-methylguanine : 9-Methylguanine | Stabilization Energy | Most stable stacking pair among those studied with 8-oxo-9-methyl-G. | Modified guanine alters stacking conformation compared to canonical bases. researchgate.net |

| Methyl Viologen : 9-N-Methylguanine | Total Interaction Energy (ESAPT) | -31 to -28 | Interaction is significantly stronger than typical nucleobase stacking in DNA. nih.gov |

| 3-Methyladenine : Tryptophan | Stacking Interaction Energy | ~-15 | Alkylation significantly enhances stacking energy compared to unmodified adenine. nih.gov |

N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), is a key enzyme in the base excision repair (BER) pathway. ebi.ac.uk Its primary role is to recognize and excise a wide range of damaged bases from DNA, including alkylated purines like 3-methyladenine and 7-methylguanine (B141273). aacrjournals.org The presence of a methylpurine lesion in DNA is the trigger for MPG activity. The enzyme flips the damaged base out of the DNA helix and into its active site, where it cleaves the N-glycosidic bond, creating an abasic (AP) site. ebi.ac.uk

Studies have shown that the efficiency of MPG can be lesion-dependent. While it actively removes various methylpurines, its overexpression can paradoxically sensitize cells to alkylating agents. oup.comnih.gov This is thought to occur because the rapid removal of relatively benign lesions like 7-methylguanine creates an abundance of cytotoxic AP site intermediates that can overwhelm downstream repair enzymes. aacrjournals.orgoup.com This "imbalance" in the BER pathway can lead to the accumulation of DNA strand breaks and cell death. aacrjournals.org The catalytic activity of MPG is essential for this sensitization effect. nih.gov Interestingly, some research suggests that MPG may also have roles independent of its DNA repair function, such as modulating the unfolded protein response (UPR) following alkylation damage. biorxiv.org

Stacking Interactions with Canonical and Modified Nucleobases

Enzyme Interactions and Mechanistic Modulation Studies

The this compound scaffold is not only a substrate for DNA repair enzymes but also a structural motif used in the design of inhibitors for other key cellular enzymes.

Purine nucleoside phosphorylases (PNPs) are enzymes that catalyze the reversible cleavage of the glycosidic bond in purine nucleosides. nih.gov The substrate specificity of PNPs differs between organisms. Human PNP does not efficiently process adenosine (B11128) or its analogs, whereas the Escherichia coli PNP does. nih.gov This difference has been exploited in gene-directed enzyme prodrug therapy (GDEPT). In this approach, a non-toxic prodrug containing a 6-methylpurine (B14201) moiety linked to a sugar, such as 9-(β-D-2'-deoxyribofuranosyl)-6-methylpurine (MeP-dR), is administered. researchgate.netnih.gov This prodrug is a poor substrate for human enzymes and thus has low toxicity. nih.govnih.gov However, in tumor cells engineered to express E. coli PNP, the enzyme cleaves MeP-dR, releasing the toxic base 6-methylpurine. nih.govresearchgate.net This base is then converted into cytotoxic nucleotides by cellular enzymes like adenine phosphoribosyltransferase (APRT), leading to cell death. nih.gov

| Compound | Enzyme | Interaction Type | Outcome |

|---|---|---|---|

| 9-(β-D-2'-deoxyribofuranosyl)-6-methylpurine (MeP-dR) | Human PNP | Very poor substrate | Compound remains non-toxic to human cells. nih.gov |

| 9-(β-D-2'-deoxyribofuranosyl)-6-methylpurine (MeP-dR) | E. coli PNP | Excellent substrate | Cleavage to release cytotoxic 6-methylpurine. nih.govresearchgate.net |

| 6-Methylpurine (MeP) | Adenine Phosphoribosyltransferase (APRT) | Substrate | Activation to cytotoxic nucleotides. nih.gov |

The this compound structure has served as a versatile scaffold for developing inhibitors of various cellular enzymes, including bromodomain proteins. nih.govacs.org Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues, particularly on histone tails, thereby playing a crucial role in regulating gene transcription. cancer.govwikipedia.org Inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4) are of significant interest in cancer therapy. cancer.govwikipedia.org

Researchers have synthesized libraries of substituted 9-methylpurines and tested them for inhibitory activity. For example, various 2-amino-6-aryl-9-methylpurine derivatives have been shown to bind to the bromodomain of BRD9. nih.govacs.org These inhibitors function as competitive antagonists, binding to the acetyl-lysine binding pocket of the bromodomain. cancer.gov This prevents the natural interaction between the bromodomain protein and acetylated histones, which in turn disrupts chromatin remodeling and the expression of key growth-promoting genes. cancer.gov The binding of these purine-based inhibitors can induce conformational changes in the bromodomain pocket, a phenomenon known as "induced fit," which is crucial for the inhibitor's affinity and selectivity. nih.gov

Interaction with Purine Metabolic Enzymes (e.g., nucleoside phosphorylase)

This compound as a Scaffold for Chemical Biology Probes and Tools

The this compound core structure is a valuable scaffold in chemical biology, serving as a foundational template for the development of sophisticated probes and tools. Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, including enzymes and receptors that play critical roles in cellular processes. nih.gov The methylation at the N9 position prevents the formation of a glycosidic bond, which is crucial for its use as a tool to probe biological systems without being incorporated into nucleic acids. This characteristic, combined with the versatility of the purine ring for chemical modification, makes this compound an ideal starting point for creating highly specific and potent molecular probes. nih.govacs.org These tools are instrumental in the detailed investigation of biological and pharmacological pathways. nih.gov

Design and Synthesis of Probes for Specific Biological Targets

The design of probes based on the this compound scaffold involves strategic chemical modifications to achieve high affinity and selectivity for a specific biological target. This process often utilizes structure-based design and medicinal chemistry principles to optimize interactions with the target protein. acs.org A common strategy involves using a starting material like 2-amino-6-bromo-9-methylpurine, which allows for the introduction of various substituents at the 6-position through cross-coupling reactions. nih.gov This approach enables the synthesis of a library of derivatives that can be screened for activity against targets of interest.

For instance, researchers have developed potent and selective inhibitors for human bromodomain BRD9 by modifying the 2-amino-9-methylpurine scaffold. nih.gov Similarly, the 9H-purine structure has been the core for designing inhibitors of cyclin-dependent kinase 9 (CDK9), a significant target in cancer research. nih.gov The synthesis of these probes is a multi-step process, often beginning with commercially available purine derivatives and building complexity through established chemical reactions. nih.govacs.org The final products are rigorously purified and characterized to confirm their structure and purity before biological evaluation. nih.gov

Below is a table detailing examples of this compound derivatives designed as probes for specific biological targets.

Table 1: Examples of Synthesized this compound Derivatives and their Biological Targets

| Compound Name | Structure | Biological Target | Research Findings | Citation |

|---|---|---|---|---|

| 2-Amino-6-(4-methoxyphenyl)-9-methylpurine | A this compound core with a 2-amino group and a 4-methoxyphenyl (B3050149) group at the 6-position. | BRD9 Bromodomain | Synthesized from 2-amino-6-bromo-9-methylpurine, this compound serves as a chemical probe for the biological and pharmacological investigation of BRD9. | nih.govacs.org |

| 2-Amino-6-bromo-9-methylpurine | A this compound core with a 2-amino group and a bromine atom at the 6-position. | Synthesis Intermediate | A key intermediate for creating a library of 2,6,9-trisubstituted purine derivatives for screening against various biological targets. | nih.govacs.org |

| 2-Amino-6-(4-phenoxyphenyl)-9-methylpurine | A this compound core with a 2-amino group and a 4-phenoxyphenyl group at the 6-position. | BRD9 Bromodomain | Developed as part of a series to probe the structure and function of the BRD9 bromodomain. | nih.govacs.org |

| 6-Benzylamino-9-methylpurine | A purine ring with a benzylamino group at the 6-position and a methyl group at the 9-position. | General Biological Activity | A synthetic purine derivative studied for its potential to interact with various biological molecules and pathways, including those involved in nucleic acid synthesis. | ontosight.ai |

Investigation of Cellular Pathways and Molecular Mechanisms (e.g., gene expression regulation in microorganisms)

Chemical probes built on a this compound scaffold are pivotal for dissecting complex cellular pathways and molecular mechanisms. In microorganisms, gene expression is a tightly regulated process that allows them to adapt to environmental changes. khanacademy.orgebsco.com This regulation often occurs at the level of transcription, where regulatory proteins and small molecules control the synthesis of messenger RNA (mRNA) from a DNA template. khanacademy.org

A key mechanism of gene regulation in bacteria is DNA methylation, an epigenetic modification where methyl groups are added to DNA nucleotides by DNA methyltransferase enzymes. frontiersin.org This process can influence the expression of genes related to virulence, biofilm formation, and cell cycle regulation by affecting the binding of regulatory proteins to DNA. frontiersin.org The enzymes that recognize and process methylated bases, such as N-methylpurine DNA glycosylase (MPG), are central to these pathways. nih.govpnas.org MPG initiates the base excision repair (BER) pathway by identifying and removing alkylated bases like N7-methylguanine and N3-methyladenine from DNA. nih.govpnas.org

Probes derived from this compound can be designed to investigate these specific processes. For example, fluorescently labeled or affinity-tagged this compound analogs could be synthesized to:

Probe Enzyme Activity: Serve as substrates or inhibitors to study the kinetics and substrate specificity of enzymes like MPG and other DNA glycosylases involved in DNA repair. nih.govresearchgate.net

Identify Protein Interactions: Be used in chemical proteomics approaches to identify and characterize the proteins that bind to methylated purines, shedding light on the regulatory networks that govern gene expression.

Modulate Gene Expression: Act as specific inhibitors or modulators of DNA methyltransferases to study the downstream effects on gene expression and cellular phenotype in bacteria. frontiersin.org

While direct examples of this compound probes used specifically for investigating gene expression in microorganisms are still emerging, the principles of chemical biology support their potential application. The ability to create tailored molecules that interact with the machinery of DNA methylation and repair provides a powerful strategy for unraveling the intricate mechanisms of bacterial gene regulation. khanacademy.orgfrontiersin.org

Advanced Spectroscopic and Analytical Methodologies in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies.acs.orgacs.orgnih.gov

NMR spectroscopy is a powerful method for elucidating the structure and observing the dynamic processes of molecules in solution. nih.gov For 9-Methylpurine, NMR studies, including multi-nuclear analysis and spin relaxation experiments, have been crucial in defining its three-dimensional structure and its movement in solution. acs.orgacs.org

Multi-Nuclear NMR (¹H, ¹³C, ¹⁴N, ¹⁵N) for Elucidation.acs.org

The structural elucidation of this compound is greatly facilitated by the analysis of various NMR-active nuclei, including ¹H, ¹³C, ¹⁴N, and ¹⁵N. acs.orgresearchgate.net Each nucleus provides unique information about its local chemical environment, and together they allow for an unambiguous assignment of the molecule's atomic connectivity and electronic distribution. ipb.pt

¹⁵N NMR spectra of this compound have been measured in a variety of media, from basic (NaOH) to strongly acidic (FSO₃H), allowing for the determination of protonation sites from the σ(¹⁵N) data. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts and coupling constants (J-couplings) are fundamental parameters used for structural confirmation in solution. researchgate.netresearchgate.net The chemical shift of C-5 in the purine (B94841) ring is notably sensitive to the tautomeric form, with the N(9)H form (and by extension, N(9)-substituted derivatives like this compound) showing a significantly higher chemical shift (by 8–12 ppm) compared to the N(7)H form. researchgate.net Conversely, the C-4 resonance is more shielded in the N(9)H form. researchgate.net

Table 1: Experimental NMR Data for this compound This table presents a selection of reported NMR chemical shifts (δ) for this compound. Note that values can vary based on solvent and experimental conditions.

| Nucleus | Atom Position | Chemical Shift (ppm) | Solvent / Conditions |

| ¹H | H-2 | 8.90 | CDCl₃ |

| H-6 | 9.15 | CDCl₃ | |

| H-8 | 8.10 | CDCl₃ | |

| CH₃ | 4.25 | CDCl₃ | |

| ¹³C | C-2 | 152.0 | Methanol-d₄ |

| C-4 | 150.3 | Methanol-d₄ | |

| C-5 | 131.7 | Methanol-d₄ | |

| C-6 | 145.4 | Methanol-d₄ | |

| C-8 | 145.1 | Methanol-d₄ | |

| CH₃ | 31.8 | Methanol-d₄ | |

| ¹⁵N | N-1 | -100.2 | H₂O |

| N-3 | -160.5 | H₂O | |

| N-7 | -168.2 | H₂O | |

| N-9 | -167.3 | H₂O |

Data compiled from various spectroscopic studies. researchgate.netacs.org

Nuclear Spin Relaxation Studies for Molecular Reorientation.acs.org

Nuclear spin relaxation studies offer profound insights into the microsecond-to-picosecond timescale dynamics of molecules in solution. nih.gov For this compound, the interpretation of nuclear spin relaxation rates of its ¹³C and ¹⁴N nuclei has been used to investigate its molecular reorientation in methanol (B129727) solution. acs.orgnih.gov

This research involves measuring the longitudinal dipolar relaxation rates of protonated ¹³C nuclei and the transverse quadrupole relaxation rates of ¹⁴N nuclei. acs.orgnih.gov These experimental data, when combined with quantum chemical calculations of molecular geometries and electric field gradient (EFG) tensors, allow for the determination of rotational diffusion coefficients. acs.orgnih.gov Studies have shown that this compound reorients anisotropically, meaning it tumbles in solution at different rates along different axes. acs.orgnih.gov This anisotropic behavior is influenced by the molecule's shape and its specific interactions with solvent molecules. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.acs.org

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This technique is particularly useful for studying conjugated π-electron systems like the purine ring.

Absorption and Emission Spectral Analysis.

The UV absorption spectrum of this compound is characterized by strong absorption bands in the UV region, primarily arising from π → π* electronic transitions within the purine chromophore. nih.gov The lowest-energy absorption band, centered around 264 nm, is attributed to several overlapping ¹ππ* electronic transitions. nih.gov The position of this absorption maximum does not change significantly with solvent polarity, having been observed in aqueous buffer, acetonitrile (B52724), and cyclohexane (B81311). nih.gov

Fluorescence emission spectra provide information about the energy and nature of the lowest excited singlet state. The emission spectrum of this compound originates from the purine chromophore. nih.gov Studies comparing this compound to the unsubstituted purine have shown that the excited-state dynamics are influenced by the methylation at the N9 position. nih.gov In some contexts, a weak band observed in the spectrum of purine around 5.8 eV is noted to decrease to 5.5 eV in this compound. acs.org The phosphorescence emission spectrum of this compound is less complex than that of purine or 6-methylpurine (B14201), a difference attributed to the prevention of N7H-N9H tautomerism by the methyl group at the N9 position. chalmers.se

Table 2: UV Absorption Maxima for this compound in Various Solvents

| Solvent | Absorption Maximum (λmax) |

| Aqueous Buffer | 264 nm |

| Acetonitrile | 264 nm |

| Cyclohexane | 264 nm |

Data sourced from studies on the excited-state dynamics of purine derivatives. nih.gov

Mass Spectrometry (MS) Techniques.acs.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. innovareacademics.in

High-Resolution Mass Spectrometry for Molecular Formula Confirmation.acs.org

While standard mass spectrometry can provide the nominal molecular weight of a compound, high-resolution mass spectrometry (HRMS) can measure mass with extremely high accuracy (typically to within 0.001 atomic mass units). innovareacademics.in This precision is crucial for unambiguously confirming the molecular formula of a compound. spectralworks.comspectroscopyonline.com Because the exact mass of a molecule is a unique value based on the sum of the exact masses of its constituent isotopes, HRMS can distinguish between different elemental compositions that might have the same nominal mass. innovareacademics.inspectroscopyonline.com

For this compound, with the molecular formula C₆H₆N₄, the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N). This calculated value can then be compared to the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, to confirm its elemental composition with a high degree of confidence. innovareacademics.in

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating and assessing the purity of this compound. These methods are widely applied in the analysis of various compounds, including purines in food and biological samples. peerj.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of purine compounds due to its high efficiency and accuracy. peerj.comcreative-proteomics.com It is frequently used to determine the purity of synthesized purines. In a typical HPLC analysis of a this compound sample, the compound would be separated from impurities on a column, and its concentration would be determined by a detector. nih.gov The purity is often assessed by comparing the peak area of this compound to the total area of all peaks in the chromatogram. nih.gov

For instance, in the analysis of related compounds like 6-bromo-7-[11C]methylpurine, HPLC is used to separate it from its 9-methyl isomer, demonstrating the technique's capability for isomeric separation. nih.gov The mobile phase composition, which is a mixture of solvents, is a critical parameter that is optimized to achieve the desired separation. nih.govnih.govd-nb.info

Table 2: Representative HPLC Parameters for Purine Analysis

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/water with formic acid or ammonium (B1175870) acetate |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV spectrophotometry (e.g., at 254 nm or 260 nm) |

| Injection Volume | 5 - 10 µL |

Note: These parameters are illustrative and would be optimized for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. creative-proteomics.combu.edu This hybrid technique is highly effective for the comprehensive analysis of purines and pyrimidines. nih.gov LC-MS allows for the simultaneous separation and identification of multiple purine compounds, even at low concentrations. creative-proteomics.com

In an LC-MS analysis of this compound, the compound would first be separated from other components in the sample by the LC system. The eluting compound would then be ionized and its mass-to-charge ratio measured by the mass spectrometer. This provides a high degree of certainty in the identification and quantification of the analyte. The use of tandem mass spectrometry (LC-MS/MS) further enhances the specificity by allowing for the fragmentation of the separated ions, which is particularly useful for structural confirmation. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

Other Advanced Analytical Techniques Applied in Related Purine Research

Beyond HPLC and LC-MS, a variety of other advanced analytical techniques are employed in the study of purines and related compounds:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the detailed structural analysis of synthesized purines, helping to confirm their identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is another valuable method for the characterization and quantification of purines. creative-proteomics.com

Capillary Electrophoresis: This method has been used for the analysis of purines and pyrimidines in various samples, such as beer. peerj.com

X-ray Crystallography: This technique can be used to determine the precise three-dimensional structure of crystalline purine compounds.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule and can be used to confirm the identity of synthesized purine derivatives. nih.gov

Q & A

Q. How should researchers design experiments to assess the metal ion-binding affinity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.